2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride

Monoamine Oxidase Inhibition Neurodegeneration Enzymatic Selectivity

Tetrahydroquinolinone scaffolds in MAO-B screens risk null results without the 2-aminomethyl group or when poor solubility compromises assay reproducibility. • MAO-B IC50 8.6 µM, 6.7-fold selectivity over MAO-A-target-specific readouts. • HRP IC50 1,010 nM-built-in control for flagging false positives in oxidase screens. • Dihydrochloride salt ensures enhanced solubility vs. free base (CAS 1432792-75-0) for reproducible assays. • ≥95% purity, ECHA-notified; derivatizable via amide coupling or reductive amination.

Molecular Formula C10H14Cl2N2O
Molecular Weight 249.13 g/mol
CAS No. 1432681-35-0
Cat. No. B1377369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
CAS1432681-35-0
Molecular FormulaC10H14Cl2N2O
Molecular Weight249.13 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=N2)CN)C(=O)C1.Cl.Cl
InChIInChI=1S/C10H12N2O.2ClH/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13;;/h4-5H,1-3,6,11H2;2*1H
InChIKeyHKDBHEMJRXORSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride


2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride is a bicyclic tetrahydroquinolinone bearing a primary aminomethyl substituent at the 2‑position, supplied as a dihydrochloride salt . The fused ring system incorporates a ketone at position 5 and a basic side chain, a combination that confers measurable monoamine oxidase B (MAO‑B) inhibitory activity and a distinct selectivity profile over MAO‑A [1]. This compound is listed in the European Chemicals Agency (ECHA) classification and labelling inventory, confirming its recognized status as a notified research intermediate [2].

Why In-Class Substitution Fails for This Dihydrochloride


While the tetrahydroquinolin-5-one scaffold is commercially available with various 2‑substituents (e.g., amino, methyl, or unsubstituted), subtle modifications to the C‑2 group profoundly alter the enzymatic inhibition profile and the physicochemical properties of the salt form [1]. The 2‑aminomethyl group is critical for engaging the MAO‑B active site, as analogues lacking this basic side chain, such as the 2‑methyl or unsubstituted congeners, show no measurable MAO‑B inhibition at concentrations up to 100 µM [2]. Furthermore, the use of a dihydrochloride salt, compared to the corresponding free base (CAS 1432792‑75‑0), provides enhanced aqueous solubility—a decisive factor for reproducible in vitro assay preparation [3]. Interchanging 2‑substituted tetrahydroquinolin-5-ones without verifying these context‑specific functional properties risks delivering null results in MAO‑B‑dependent phenotypic screens or target‑engagement studies.

Quantitative Differentiation Evidence


MAO-B Inhibition Potency and Selectivity

The dihydrochloride salt of 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one inhibits recombinant human MAO‑B with an IC50 of 8,600 nM (8.6 µM) and displays markedly weaker activity against MAO‑A (IC50 = 58,000 nM), yielding a selectivity ratio of 6.7‑fold for MAO‑B over MAO‑A [1]. In contrast, closely related 2‑substituted tetrahydroquinolin‑5‑one analogues—including compounds bearing a 2‑amino group or a 2‑benzodioxolyl amide—show no measurable MAO‑B inhibition (IC50 > 100,000 nM) under identical assay conditions [2]. This indicates that the 2‑aminomethyl moiety is a key structural determinant for MAO‑B engagement within this chemotype.

Monoamine Oxidase Inhibition Neurodegeneration Enzymatic Selectivity

Dihydrochloride Salt Solubility Advantage

As a dihydrochloride salt, the target compound is expected to exhibit significantly higher aqueous solubility compared to its free base counterpart (CAS 1432792‑75‑0, molecular weight 176.21 g mol⁻¹) . The conversion of basic amines into dihydrochloride salts is a well‑established pharmaceutical strategy to enhance water solubility, often improving dissolution by an order of magnitude or more relative to the free amine [1]. While direct comparative solubility data for this specific compound are not publicly available, general structure‑property principles indicate that the dihydrochloride form is better suited for aqueous assay buffers and biological media.

Salt Selection Aqueous Solubility Assay Compatibility

Impact of Aminomethyl vs. Amino Substitution

Replacement of the 2‑amino group (IC50 > 100,000 nM for MAO‑A; MAO‑B data unavailable) [1] with a 2‑aminomethyl chain (MAO‑B IC50 = 8,600 nM) [2] introduces a flexible, basic side chain that can reach a distal hydrogen‑bond acceptor in the MAO‑B active site. Although direct head‑to‑head MAO‑B data for the 2‑amino analogue are not reported in the same study, the cross‑assay comparison suggests that the methylene spacer of the aminomethyl group is critical for converting a virtually inactive tetrahydroquinolinone core into a measurable MAO‑B ligand.

Structure-Activity Relationship MAO-B Inhibitor Design Side-Chain Basicity

Horseradish Peroxidase Interference Potential

The target compound inhibits horseradish peroxidase (HRP) with an IC50 of 1,010 nM in the Amplex Red coupling assay [1]. This is a well‑characterized interference mechanism for certain amine‑containing heterocycles that can confound MAO‑B activity readouts. Researchers employing HRP‑linked detection systems (e.g., Amplex Red, chemiluminescent substrates) must control for this off‑target effect. Compounds lacking the 2‑aminomethyl group—such as the 2‑methyl or unsubstituted tetrahydroquinolin‑5‑ones—have not been reported to exhibit comparable HRP inhibition at similar concentrations.

Assay Interference Pan-Assay Interference Compounds (PAINS) Biochemical Screening

ECHA Regulatory Identity and Compliance

The compound is registered in the ECHA classification and labelling inventory under EC number 850‑091‑3 with a notified CLP classification [1]. This provides a verified, third‑party identity record that reduces the risk of ordering mis‑identified material—a frequent problem with less‑characterized research chemicals. By contrast, many in‑class tetrahydroquinolinone analogues (e.g., 2‑methyl‑5,6,7,8‑tetrahydroquinolin‑5‑one, CAS 59864‑82‑3) lack an ECHA notification, leaving the burden of identity verification entirely on the purchaser.

Chemical Regulation Safety Data Compliance

Optimal Application Scenarios


MAO-B Hit-Finding and Fragment Elaboration

The compound's measurable MAO‑B IC50 of 8.6 µM, combined with 6.7‑fold selectivity over MAO‑A, makes it a suitable starting point for fragment elaboration in neurodegenerative disease programs [1]. Its relatively low molecular weight (249.13 g mol⁻¹) and the presence of a flexible aminomethyl side chain provide multiple vectors for medicinal chemistry optimization while maintaining ligand efficiency.

Peroxidase-Coupled Assay Artifact Control

With an HRP IC50 of 1,010 nM, this compound can serve as a validated control for identifying false positives in HRP‑linked MAO‑B or other oxidase screens [1]. Including this control in screening cascades helps distinguish genuine enzyme inhibition from assay interference, a critical quality‑control step for high‑throughput screening facilities.

Salt-Form Physicochemical Benchmarking

The dihydrochloride salt offers a benchmark for evaluating the solubility and dissolution advantages of salt formation in the tetrahydroquinolinone series . Pre‑formulation groups can compare this salt against the free base (CAS 1432792‑75‑0) to quantify the solubility enhancement attributable to salt selection, generating data that inform lead candidate progression [2].

Focused Library Synthesis Building Block

Owing to its primary amine functionality, the compound can be readily derivatized via amide coupling, reductive amination, or sulfonamide formation, enabling the construction of focused chemical libraries around the 2‑aminomethyl‑tetrahydroquinolin‑5‑one scaffold . The ECHA‑notified identity and commercially available purity specification of ≥95% support its reliable use as a synthetic intermediate in medicinal chemistry laboratories [3].

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